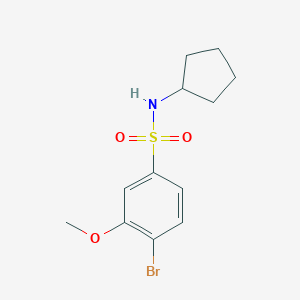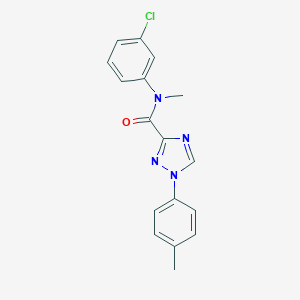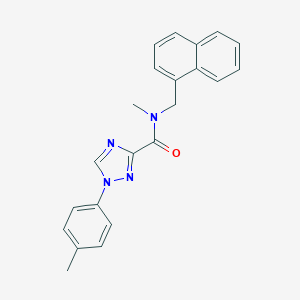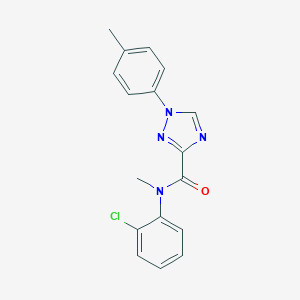
4-bromo-N-cyclopentyl-3-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-cyclopentyl-3-methoxybenzenesulfonamide is a chemical compound that belongs to the sulfonamide group. It is commonly referred to as BCS-1 and is used in scientific research for its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of BCS-1 is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as carbonic anhydrase and histone deacetylase, which are involved in cancer cell growth and proliferation. BCS-1 may also work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
BCS-1 has been shown to have a number of biochemical and physiological effects. In cancer cells, it inhibits the activity of carbonic anhydrase, which is involved in the regulation of pH levels in the cell. This can lead to a decrease in cancer cell growth and proliferation. BCS-1 has also been shown to inhibit the activity of histone deacetylase, which is involved in the regulation of gene expression. This can lead to changes in the expression of genes involved in cancer cell growth and proliferation. Additionally, BCS-1 has been shown to induce apoptosis in cancer cells, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BCS-1 in lab experiments is its potential therapeutic properties. Its ability to inhibit the growth of cancer cells makes it a promising candidate for further research. Additionally, BCS-1 is relatively easy to synthesize and purify, making it readily available for use in lab experiments. However, there are also limitations to using BCS-1 in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its activity. Additionally, BCS-1 has not yet been tested in clinical trials, which limits its potential use as a therapeutic agent.
Orientations Futures
There are several future directions for research on BCS-1. One area of research could focus on further understanding its mechanism of action. This could involve studying the activity of enzymes targeted by BCS-1, as well as identifying other potential targets. Another area of research could focus on testing BCS-1 in clinical trials for its potential use as a therapeutic agent. This could involve testing its efficacy and safety in humans, as well as identifying optimal dosages and treatment regimens. Finally, research could focus on developing analogs of BCS-1 with improved therapeutic properties, such as increased potency or specificity for certain types of cancer cells.
Méthodes De Synthèse
The synthesis of BCS-1 involves the reaction of 4-bromo-3-methoxybenzenesulfonyl chloride with cyclopentylamine. The reaction is carried out in the presence of a base, typically triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified through column chromatography to obtain pure BCS-1.
Applications De Recherche Scientifique
BCS-1 has been found to have potential therapeutic properties, particularly in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research. BCS-1 has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propriétés
Nom du produit |
4-bromo-N-cyclopentyl-3-methoxybenzenesulfonamide |
|---|---|
Formule moléculaire |
C12H16BrNO3S |
Poids moléculaire |
334.23 g/mol |
Nom IUPAC |
4-bromo-N-cyclopentyl-3-methoxybenzenesulfonamide |
InChI |
InChI=1S/C12H16BrNO3S/c1-17-12-8-10(6-7-11(12)13)18(15,16)14-9-4-2-3-5-9/h6-9,14H,2-5H2,1H3 |
Clé InChI |
LQRHZAKFQYDLPX-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)NC2CCCC2)Br |
SMILES canonique |
COC1=C(C=CC(=C1)S(=O)(=O)NC2CCCC2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[4-(aminosulfonyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278924.png)






![N-methyl-1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278939.png)


![N-methyl-1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278943.png)
![N-[4-(4-bromobenzoyl)phenyl]-4-(1H-pyrazol-1-yl)benzamide](/img/structure/B278945.png)